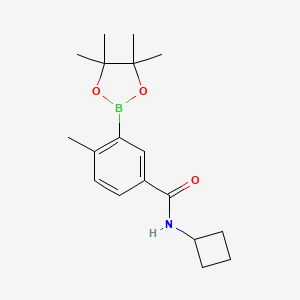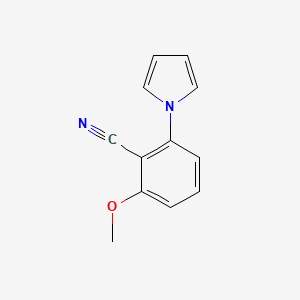
1,3-Dimethoxy-5-(2-nitrovinyl)benzene
Vue d'ensemble
Description
1,3-Dimethoxy-5-(2-nitrovinyl)benzene is a chemical compound with the molecular formula C10H11NO4 . It has a molecular weight of 209.2 . It is used for research and development purposes .
Molecular Structure Analysis
The InChI code for 1,3-Dimethoxy-5-(2-nitrovinyl)benzene is 1S/C10H11NO4/c1-14-9-5-8(3-4-11(12)13)6-10(7-9)15-2/h3-7H,1-2H3/b4-3+ . This code provides a way to encode the molecular structure using a linear string of characters.Physical And Chemical Properties Analysis
The physical form of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene is solid . More detailed physical and chemical properties were not available in the sources I found.Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene:
Pharmaceutical Research
1,3-Dimethoxy-5-(2-nitrovinyl)benzene is studied for its potential use in the development of new pharmaceuticals. Its unique chemical structure allows it to interact with various biological targets, making it a candidate for drug discovery and development .
Organic Synthesis
This compound is valuable in organic synthesis as a building block for more complex molecules. Its nitrovinyl group can undergo various chemical reactions, facilitating the synthesis of diverse organic compounds .
Material Science
In material science, 1,3-Dimethoxy-5-(2-nitrovinyl)benzene is explored for its potential in creating novel materials with specific properties. Its ability to form stable structures makes it useful in the design of new polymers and other advanced materials .
Chemical Sensors
Researchers are investigating the use of this compound in the development of chemical sensors. Its sensitivity to certain environmental changes can be harnessed to create sensors for detecting specific substances or conditions .
Catalysis
1,3-Dimethoxy-5-(2-nitrovinyl)benzene is also studied for its catalytic properties. It can act as a catalyst in various chemical reactions, potentially improving the efficiency and selectivity of these processes .
Environmental Chemistry
In environmental chemistry, this compound is examined for its potential role in pollution control and remediation. Its reactivity can be utilized to break down harmful pollutants or to monitor environmental contaminants .
Biochemical Research
The compound is used in biochemical research to study its interactions with biological molecules. This can provide insights into its potential effects on biological systems and its suitability for various biomedical applications .
Photochemistry
1,3-Dimethoxy-5-(2-nitrovinyl)benzene is of interest in photochemistry due to its ability to absorb light and undergo photochemical reactions. This property is useful in the development of light-sensitive materials and in studying photochemical processes .
Safety and Hazards
1,3-Dimethoxy-5-(2-nitrovinyl)benzene can cause serious eye irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Mécanisme D'action
Mode of Action
Benzene derivatives typically act through electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . The exact mode of action for this compound would depend on its specific biological targets.
Biochemical Pathways
It’s known that dimethoxybenzenes can undergo two competing fragmentation processes depending on their positional isomers: elimination of ch3 and chno (n = 1-3) and formation of methoxycyclopentadienyl and protonated phenol ions .
Propriétés
IUPAC Name |
1,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-14-9-5-8(3-4-11(12)13)6-10(7-9)15-2/h3-7H,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIROLLNTVLAPGP-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C=C[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)/C=C/[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethoxy-5-(2-nitrovinyl)benzene | |
CAS RN |
56723-84-3 | |
| Record name | 3,5-DIMETHOXY-BETA-NITROSTYRENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-[(4-Methoxyphenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B3159436.png)









